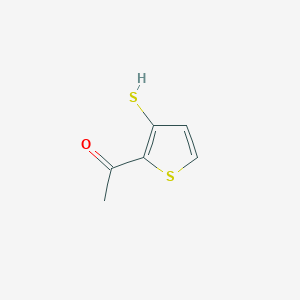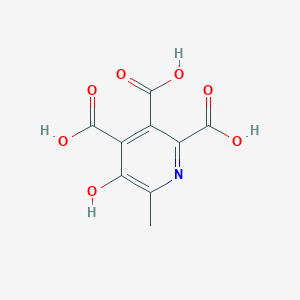![molecular formula C20H18N4O6S2 B13958857 2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline [French] CAS No. 37419-58-2](/img/structure/B13958857.png)
2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline [French]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline is a chemical compound with the molecular formula C10H14N4O4S. It is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline involves the reaction of theophylline with 2-thiophenecarboxylic acid and 2,3-dihydroxypropylamine. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The final product is purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted theophylline derivatives.
Scientific Research Applications
2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases and as a bronchodilator.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline involves its interaction with adenosine receptors and phosphodiesterase enzymes. By inhibiting phosphodiesterase, the compound increases the levels of cyclic AMP (cAMP) in cells, leading to bronchodilation and relaxation of smooth muscles. Additionally, it acts as an adenosine receptor antagonist, reducing bronchoconstriction and inflammation .
Comparison with Similar Compounds
Similar Compounds
Theophylline: A methylxanthine derivative used as a bronchodilator.
Aminophylline: A complex of theophylline and ethylenediamine with similar bronchodilator effects.
Caffeine: Another methylxanthine with stimulant and bronchodilator properties.
Uniqueness
2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline is unique due to its dual action as a bronchodilator and its ability to inhibit phosphodiesterase. This makes it more effective in treating respiratory conditions compared to other similar compounds .
Properties
CAS No. |
37419-58-2 |
|---|---|
Molecular Formula |
C20H18N4O6S2 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-(thiophene-2-carbonyloxy)propyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C20H18N4O6S2/c1-22-16-15(17(25)23(2)20(22)28)24(11-21-16)9-12(30-19(27)14-6-4-8-32-14)10-29-18(26)13-5-3-7-31-13/h3-8,11-12H,9-10H2,1-2H3 |
InChI Key |
IIEXVOUMGZOGQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(COC(=O)C3=CC=CS3)OC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



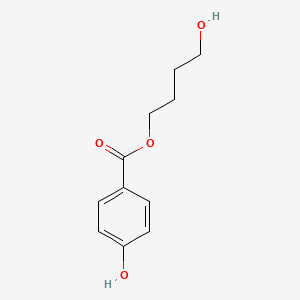
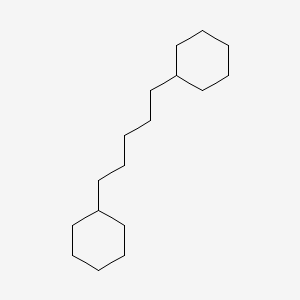
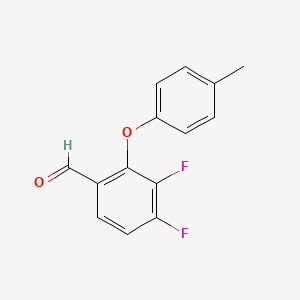


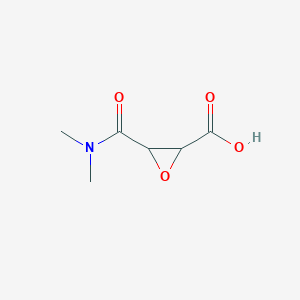

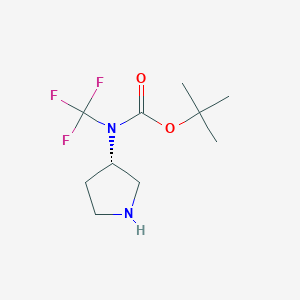
![hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid](/img/structure/B13958828.png)
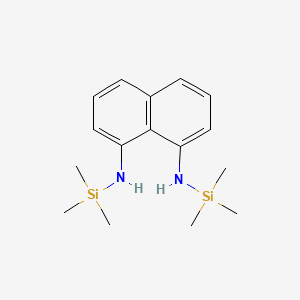
![2-(3-Methyl-1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13958848.png)
